molecular formula C26H31NO6 B14900839 2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid

2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid

Cat. No.: B14900839
M. Wt: 453.5 g/mol
InChI Key: XHXMGYSBDWIMSP-UHFFFAOYSA-N
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Description

2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the alkylation of a quinoline derivative with 4-ethoxy-4-oxobutyl bromide, followed by hydrolysis and subsequent coupling with benzoic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinoline ketones, while reduction of the carbonyl groups can produce quinoline alcohols .

Mechanism of Action

The mechanism of action of 2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-Ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonyl)benzoic acid is unique due to its specific structural features, including the quinoline core and the combination of functional groups. This uniqueness contributes to its diverse range of applications and potential biological activities .

Properties

Molecular Formula

C26H31NO6

Molecular Weight

453.5 g/mol

IUPAC Name

2-[1-(4-ethoxy-4-oxobutyl)-7-hydroxy-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbonyl]benzoic acid

InChI

InChI=1S/C26H31NO6/c1-5-33-23(29)11-8-12-27-21-14-22(28)20(13-19(21)16(2)15-26(27,3)4)24(30)17-9-6-7-10-18(17)25(31)32/h6-7,9-10,13-14,16,28H,5,8,11-12,15H2,1-4H3,(H,31,32)

InChI Key

XHXMGYSBDWIMSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C2=CC(=C(C=C2C(CC1(C)C)C)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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